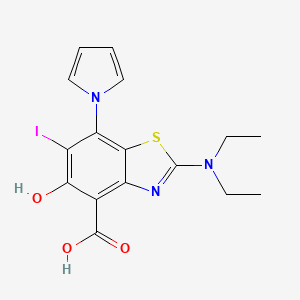

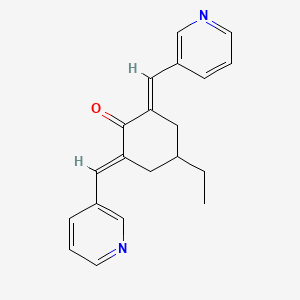

![molecular formula C19H23ClF3NO3 B608939 2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 1599477-75-4](/img/structure/B608939.png)

2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid

Overview

Description

MDK77754, also known as GPR120 Compound A, is an orally available, high-affinity agonist of GPR120 (EC50 = ~0.35 µm) that demonstrates potent selectivity over another lipid-sensing G-protein, GPR40 (FFAR1). MDK77754 has CAS#1599477-75-4. For the convenience of communication, we name it as MDK77754. The last 5 digit of CAS# was used in its name.

Scientific Research Applications

1. Role in Metabolic and Inflammatory Pathways GPR120 plays a crucial role in mediating the beneficial effects of free fatty acids (FAs), particularly ω-3 FAs, on metabolic and inflammatory pathways . This makes GPR120 a promising target for anti-diabetic therapies .

Sensing Unsaturated Fatty Acids

GPR120 is responsible for sensing unsaturated fatty acids. It provides comprehensive insights into the molecular recognition and biased signaling of GPR120 via various agonists .

Anti-Inflammatory and Insulin-Sensitizing Effects

GPR120 is responsible for mediating the anti-inflammatory and insulin-sensitizing effects of ω-3 FAs . This makes GPR120 a promising target for anti-diabetic therapies .

Role in Human Metabolism

Free fatty acids (FAs) play essential roles in human metabolism and are involved in many physiological processes . GPR120, also known as free fatty acid receptor 4 (FFAR4), has been identified as the receptor for ω-3 FAs .

Treatment of Type 2 Diabetes

GPR120 is a promising target for the treatment of type 2 diabetes (T2DM). It is activated by free fatty acids (FFAs) and stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .

Use in Antibody Development

Antibodies that detect GPR120 can be used in several scientific applications, including Western Blot, ELISA, Immunohistochemistry, Immunoprecipitation, and Immunocytochemistry .

properties

IUPAC Name |

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPELCYCESAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of GPR120 activation in the context of metabolic disorders?

A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []

Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?

A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []

Q3: How do variations in the structure of GPR120 agonists impact their activity?

A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.

Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?

A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

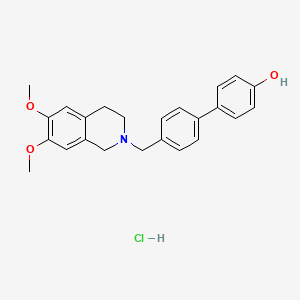

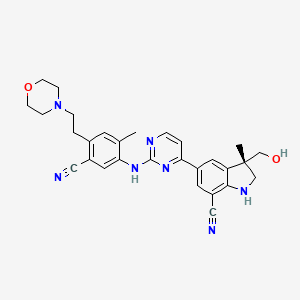

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

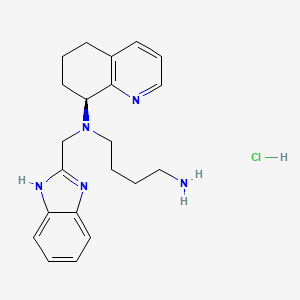

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)